molecular formula C8H13N3O2 B13071919 2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13071919
M. Wt: 183.21 g/mol
InChI Key: OEXZSCACFRWAJP-UHFFFAOYSA-N
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Description

2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and methyl groups. One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable precursor to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a halogen or other functional group .

Mechanism of Action

The mechanism by which 2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a pyrazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-2-methyl-3-(5-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-3-4-10-11(6)5-8(2,9)7(12)13/h3-4H,5,9H2,1-2H3,(H,12,13)

InChI Key

OEXZSCACFRWAJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)(C(=O)O)N

Origin of Product

United States

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